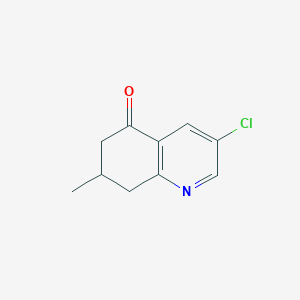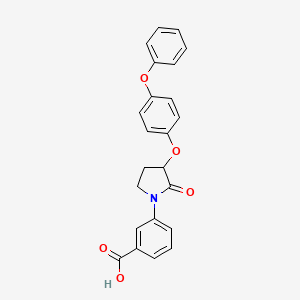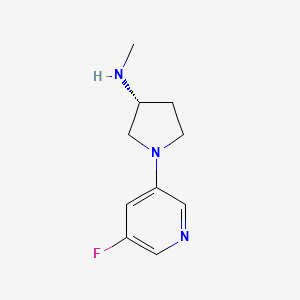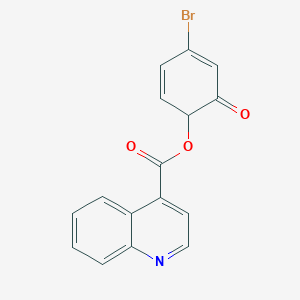
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology. The presence of the chloro and piperidyl groups enhances its chemical reactivity and biological efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with N-ethyl-4-piperidylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Aplicaciones Científicas De Investigación
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of cellular processes. The presence of the chloro and piperidyl groups enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological efficacy compared to other quinoline derivatives. The presence of the piperidyl group also contributes to its distinct pharmacological profile .
Propiedades
Número CAS |
20169-17-9 |
|---|---|
Fórmula molecular |
C17H22ClN3 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
7-chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine |
InChI |
InChI=1S/C17H22ClN3/c1-2-21-9-6-13(7-10-21)12-20-16-5-8-19-17-11-14(18)3-4-15(16)17/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,20) |
Clave InChI |
KDBQSRLUZVCNAS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)CNC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)








![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
